2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

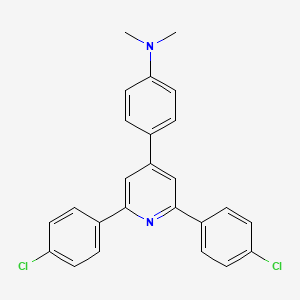

El ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica es un compuesto químico con la fórmula molecular C20H13NaO5 y un peso molecular de 356,31 g/mol . Este compuesto es conocido por su estructura única, que incluye un núcleo de xanteno sustituido con grupos hidroxilo y una porción de ácido benzoico. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, generalmente implica la condensación de 3,6-dihidroxi-xanteno con ácido benzoico bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como el ácido sulfúrico, y requiere calentamiento para facilitar la formación del producto deseado .

Métodos de Producción Industrial

En un entorno industrial, la producción de ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, puede implicar reacciones de lote a gran escala. El proceso incluye la purificación del producto mediante recristalización o cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en el núcleo de xanteno se pueden oxidar para formar quinonas.

Reducción: El compuesto se puede reducir para formar derivados dihidro.

Sustitución: La porción de ácido benzoico puede sufrir reacciones de sustitución electrofílica aromática.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidro y derivados de ácido benzoico sustituidos .

Aplicaciones Científicas De Investigación

El ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Se emplea como reactivo fluorescente para la detección de especies reactivas de oxígeno altamente reactivas (hROS), como los radicales hidroxilo y el peroxinitrito . Este compuesto también se utiliza en diversos campos, que incluyen:

Química: Como sonda fluorescente en química analítica.

Biología: Para la obtención de imágenes y la detección de especies reactivas de oxígeno en sistemas biológicos.

Medicina: En ensayos de diagnóstico e investigación terapéutica.

Industria: En el desarrollo de tintes y sensores fluorescentes.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, implica su capacidad de reaccionar con especies reactivas de oxígeno. Tras la reacción con hROS, el compuesto experimenta un cambio estructural que da como resultado un aumento de la intensidad de la fluorescencia. Esta propiedad permite su uso como una sonda sensible y específica para detectar hROS en diversos entornos .

Comparación Con Compuestos Similares

Compuestos Similares

Fluoresceína hidroxifenil: Otro reactivo fluorescente utilizado para detectar especies reactivas de oxígeno.

Ácido 2-(6-hidroxi-3-oxo-3H-xanten-9-il)benzoico: Un compuesto estructuralmente similar con diferentes sustituyentes en el núcleo de xanteno.

Ácido benzoico, 2-(3,6-dihidroxi-9H-xanten-9-il)-, éster metílico: Un derivado éster metílico del compuesto.

Unicidad

El ácido 2-(3,6-dihidroxi-9-xantenil)benzoico, sal sódica, es único debido a su patrón de sustitución específico y la presencia de sal sódica, lo que mejora su solubilidad y reactividad en entornos acuosos. Su alta sensibilidad y especificidad para detectar hROS lo convierte en una herramienta valiosa en la investigación científica .

Propiedades

Número CAS |

54287-24-0 |

|---|---|

Fórmula molecular |

C20H13NaO5 |

Peso molecular |

356.3 g/mol |

Nombre IUPAC |

sodium;2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H14O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,19,21-22H,(H,23,24);/q;+1/p-1 |

Clave InChI |

YTLQBDSSPRUFRG-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)